molecular formula C8H17NO B2461123 (1S,3R)-3-(Dimethylamino)cyclohexanol CAS No. 6982-36-1

(1S,3R)-3-(Dimethylamino)cyclohexanol

Cat. No.: B2461123
CAS No.: 6982-36-1
M. Wt: 143.23
InChI Key: PYYBPWSWSPMKTL-SFYZADRCSA-N
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Description

(1S,3R)-3-(Dimethylamino)cyclohexanol is a chiral compound with a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(Dimethylamino)cyclohexanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 3-(dimethylamino)cyclohexanone using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Dimethylamino)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form a cyclohexane derivative.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(dimethylamino)cyclohexanone or 3-(dimethylamino)cyclohexanal.

    Reduction: Formation of 3-(dimethylamino)cyclohexane.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

(1S,3R)-3-(Dimethylamino)cyclohexanol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Dimethylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(Dimethylamino)cyclohexanol: The enantiomer of (1S,3R)-3-(Dimethylamino)cyclohexanol with similar chemical properties but different biological activity.

    3-(Dimethylamino)cyclohexanone: A ketone derivative that can be used as a precursor in the synthesis of this compound.

    3-(Dimethylamino)cyclohexane: A fully reduced derivative with different chemical reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-4-3-5-8(10)6-7/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYBPWSWSPMKTL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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